Dimethyl phthalate-d6

説明

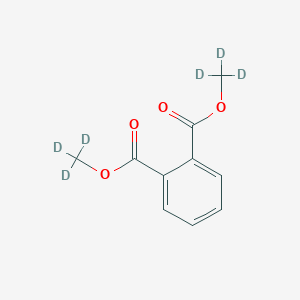

Structure

3D Structure

特性

IUPAC Name |

bis(trideuteriomethyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-6H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQCNGHVCWTJSM-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)C1=CC=CC=C1C(=O)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85448-30-2 | |

| Record name | 1,2-Benzenedicarboxylic acid, di(methyl-d3) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085448302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl Phthalate-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Dimethyl phthalate-d6 (DMP-d6). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound, often as an internal standard in quantitative analyses.

This compound is the deuterium-labeled version of Dimethyl phthalate (B1215562) (DMP), a ubiquitous compound used as a plasticizer.[1] The incorporation of six deuterium (B1214612) atoms creates a stable isotopic variant with a higher molecular weight, making it an ideal internal standard for analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of DMP.[1]

Core Physical and Chemical Properties

The essential physical and chemical characteristics of this compound are summarized below. For comparative purposes, data for the non-deuterated Dimethyl phthalate are also included where available.

Table 1: General and Physical Properties

| Property | This compound | Dimethyl Phthalate |

| Molecular Formula | C₁₀D₆H₄O₄ | C₁₀H₁₀O₄[2][3][4] |

| Molecular Weight | 200.22 g/mol | 194.19 g/mol [2][3][4] |

| CAS Number | 85448-30-2 | 131-11-3[5][6] |

| Appearance | Colorless, oily liquid[2] | Colorless, oily liquid with a slight, aromatic odor[2][3][4] |

| Melting Point | 2 °C | 2 °C to 5.5 °C[6][7][8] |

| Boiling Point | 282 °C | 282 °C to 283.7 °C[6][7][8] |

| Density | 1.214 g/mL at 25 °C | 1.190 to 1.194 g/mL[6][7] |

| Flash Point | 146 °C (294.8 °F) | 146 °C to 150 °C (294.8 °F to 302 °F)[6][7][8] |

| Isotopic Purity | 98 atom % D | Not Applicable |

Table 2: Solubility and Stability

| Property | Value |

| Water Solubility | Poorly soluble in water (~4 g/L for DMP)[4][9] |

| Solubility in Organic Solvents | Soluble in organic solvents, alcohols, esters, ketones, and chlorinated hydrocarbons.[2] Miscible with alcohol, ether, and chloroform.[2] |

| Stability | Stable under recommended storage conditions.[2] |

| Storage Class | Combustible liquids |

Experimental Protocols

Detailed experimental protocols for the determination of all physical properties are extensive and beyond the scope of this guide. However, a generalized protocol for a common application of DMP-d6, its use as an internal standard for quantitative analysis by GC-MS, is provided below.

Experimental Protocol: Quantitative Analysis of Dimethyl Phthalate in Environmental Samples using GC-MS with this compound as an Internal Standard

1. Objective: To accurately quantify the concentration of Dimethyl Phthalate (DMP) in a water sample using gas chromatography-mass spectrometry (GC-MS) and the internal standard method with this compound (DMP-d6).

2. Materials and Reagents:

- Dimethyl Phthalate (DMP) analytical standard

- This compound (DMP-d6) internal standard solution (e.g., 100 µg/mL in methanol)

- High-purity solvents (e.g., methanol (B129727), dichloromethane)

- Deionized water

- Solid-phase extraction (SPE) cartridges (e.g., C18)

- Sodium sulfate (B86663) (anhydrous)

- Nitrogen gas for evaporation

- Autosampler vials with inserts

3. Instrumentation:

- Gas chromatograph (GC) with a suitable capillary column (e.g., HP-5ms)

- Mass spectrometer (MS) detector

- Data acquisition and processing software

4. Sample Preparation (Solid-Phase Extraction):

- Condition the SPE cartridge with methanol followed by deionized water.

- Pass a known volume of the water sample through the conditioned SPE cartridge.

- Wash the cartridge to remove interferences.

- Elute the analyte (DMP) and internal standard with an appropriate organic solvent (e.g., dichloromethane).

- Dry the eluate by passing it through anhydrous sodium sulfate.

- Concentrate the sample to a small volume under a gentle stream of nitrogen.

- Reconstitute the sample in a known volume of solvent suitable for GC-MS analysis.

5. Calibration Standards Preparation:

- Prepare a series of calibration standards by spiking known concentrations of DMP into a clean matrix.

- Add a constant, known amount of the DMP-d6 internal standard solution to each calibration standard and the prepared sample.

6. GC-MS Analysis:

- Injection: Inject a small volume (e.g., 1 µL) of the prepared standards and sample into the GC.

- GC Conditions:

- Inlet temperature: e.g., 250 °C

- Oven temperature program: e.g., start at 60 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

- Carrier gas: Helium at a constant flow rate.

- MS Conditions:

- Ionization mode: Electron Ionization (EI) at 70 eV.

- Acquisition mode: Selected Ion Monitoring (SIM).

- Monitor characteristic ions for DMP (e.g., m/z 163, 194) and DMP-d6 (e.g., m/z 167, 200).

7. Data Analysis:

- Integrate the peak areas of the target analyte (DMP) and the internal standard (DMP-d6) in both the calibration standards and the sample chromatograms.

- Create a calibration curve by plotting the ratio of the peak area of DMP to the peak area of DMP-d6 against the concentration of DMP for the calibration standards.

- Determine the concentration of DMP in the sample by using the peak area ratio from the sample and the equation of the calibration curve.

Visualizations

// Main Compound DMPd6 [label="this compound\n(C₁₀D₆H₄O₄)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Categories Physical [label="Physical Properties", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Chemical [label="Chemical Properties", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Analytical [label="Analytical Application", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Physical Properties MW [label="Molecular Weight:\n200.22 g/mol ", fillcolor="#FBBC05", fontcolor="#202124"]; MP [label="Melting Point:\n2 °C", fillcolor="#FBBC05", fontcolor="#202124"]; BP [label="Boiling Point:\n282 °C", fillcolor="#FBBC05", fontcolor="#202124"]; Density [label="Density:\n1.214 g/mL", fillcolor="#FBBC05", fontcolor="#202124"];

// Chemical Properties Solubility [label="Solubility:\nPoor in Water,\nGood in Organics", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stability [label="Stability:\nStable", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Analytical Application Application [label="Internal Standard\nin GC/MS, LC/MS", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Relationships DMPd6 -> Physical; DMPd6 -> Chemical; DMPd6 -> Analytical;

Physical -> MW; Physical -> MP; Physical -> BP; Physical -> Density;

Chemical -> Solubility; Chemical -> Stability;

Analytical -> Application; } dot Caption: Key properties and application of this compound.

// Nodes Sample [label="1. Sample Collection\n(e.g., Water, Plasma)"]; Spike [label="2. Spike with DMP-d6\n(Internal Standard)"]; Extraction [label="3. Sample Preparation\n(e.g., Solid-Phase Extraction)"]; Analysis [label="4. GC/MS or LC/MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [label="5. Data Acquisition\n(Peak Area Integration)"]; Calibration [label="6. Calibration Curve Generation"]; Quantification [label="7. Analyte Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample -> Spike [label="Addition of known amount"]; Spike -> Extraction; Extraction -> Analysis; Analysis -> Data; Data -> Calibration [style=dashed]; Calibration -> Quantification; Data -> Quantification; } dot Caption: General workflow for analysis using an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dimethyl Phthalate | C10H10O4 | CID 8554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. DIMETHYL PHTHALATE (DMP) - Ataman Kimya [atamanchemicals.com]

- 5. trc-corp.com [trc-corp.com]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 7. fishersci.se [fishersci.se]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. Dimethyl phthalate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Purification of Dimethyl Phthalate-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification methods for Dimethyl phthalate-d6 (DMP-d6), a deuterated isotropic labeling standard crucial for a variety of analytical applications in research and drug development. This document details a robust synthesis protocol, purification techniques, and analytical characterization methods.

Introduction

This compound (DMP-d6) is the deuterated analog of Dimethyl phthalate (B1215562) (DMP), a widely used plasticizer. In scientific research, DMP-d6 serves as an invaluable internal standard for the quantification of DMP in various matrices using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its six deuterium (B1214612) atoms on the methyl groups provide a distinct mass shift, allowing for accurate differentiation from the unlabeled analyte.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the acid-catalyzed esterification of phthalic anhydride (B1165640) with deuterated methanol (B129727) (methanol-d4). This reaction, a classic Fischer esterification, proceeds by the nucleophilic attack of the deuterated methanol on the carbonyl carbons of the phthalic anhydride, facilitated by a strong acid catalyst.

Reaction Principle

The synthesis involves a two-step process. First, the phthalic anhydride reacts with one equivalent of methanol-d4 (B120146) to form the monoester, monomethyl-d3 phthalate. In the second step, the monoester is further esterified with another equivalent of methanol-d4 to yield the final product, this compound. The reaction is reversible, and to drive the equilibrium towards the product side, an excess of deuterated methanol is typically used.

Experimental Protocol

Materials:

-

Phthalic anhydride (C₈H₄O₃)

-

Methanol-d4 (CD₃OD, 99.5 atom % D)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Anhydrous Sodium Carbonate (Na₂CO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalic anhydride (14.8 g, 0.1 mol).

-

Addition of Reactants: To the flask, add methanol-d4 (36.4 g, 45.4 mL, 1.0 mol) and cautiously add concentrated sulfuric acid (1 mL) as the catalyst.

-

Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) using a heating mantle and stir vigorously. Continue the reflux for 4-6 hours.

-

Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.

-

Washing: Wash the mixture sequentially with:

-

100 mL of deionized water to remove excess methanol-d4 and sulfuric acid.

-

100 mL of a 5% aqueous solution of sodium carbonate to neutralize any remaining acid. (Caution: effervescence will occur).

-

100 mL of deionized water to remove any residual base.

-

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent (any remaining methanol-d4 and toluene, if used) using a rotary evaporator.

Purification of this compound

The crude this compound obtained after the work-up may contain unreacted starting materials and by-products. Therefore, purification is essential to achieve the high purity required for its use as an analytical standard. The primary methods for purification are vacuum distillation and recrystallization.

Vacuum Distillation

Vacuum distillation is a highly effective method for purifying liquid esters like DMP-d6, as it allows for distillation at a lower temperature, preventing thermal decomposition.

Experimental Protocol:

-

Setup: Assemble a vacuum distillation apparatus.

-

Distillation: Transfer the crude DMP-d6 to the distillation flask. Apply a vacuum (typically 1-10 mmHg) and gently heat the flask.

-

Fraction Collection: Collect the fraction that distills at the appropriate boiling point for DMP-d6 under the applied vacuum. The boiling point of unlabeled DMP is 282 °C at atmospheric pressure. Under vacuum, the boiling point will be significantly lower. For example, at 10 mmHg, the boiling point is approximately 160 °C.

Recrystallization

Recrystallization can be employed as an alternative or additional purification step, particularly if the DMP-d6 is a solid at room temperature or if vacuum distillation is not feasible.

Experimental Protocol:

-

Solvent Selection: A suitable solvent for recrystallization is one in which DMP-d6 is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of toluene and heptane (B126788) or methanol can be effective.

-

Dissolution: Dissolve the crude DMP-d6 in a minimum amount of the hot recrystallization solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Analytical Characterization

The purity and identity of the synthesized this compound must be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for assessing the purity and confirming the molecular weight of DMP-d6. The mass spectrum will show a molecular ion peak (M+) at m/z 200, which is 6 mass units higher than that of unlabeled DMP (m/z 194). The fragmentation pattern will be similar to that of unlabeled DMP, with key fragments also shifted by 3 or 6 mass units.

Table 1: Expected Mass Spectrometry Data for this compound

| Fragment Ion | Structure | Expected m/z |

| [M]+ | C₁₀H₄D₆O₄ | 200 |

| [M-OCD₃]+ | C₉H₄D₃O₃ | 166 |

| [C₆H₄(CO)₂O]+ | C₈H₄O₃ | 148 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure and determining the isotopic purity of the synthesized DMP-d6.

-

¹H NMR: The ¹H NMR spectrum of pure DMP-d6 should show no signals in the region corresponding to the methyl protons (around 3.8 ppm). The aromatic protons will appear as a multiplet between 7.5 and 7.8 ppm. The absence of a signal at ~3.8 ppm confirms complete deuteration of the methyl groups.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for the aromatic carbons and the carbonyl carbons. The signal for the deuterated methyl carbon will appear as a multiplet due to carbon-deuterium coupling.

Table 2: Expected NMR Data for this compound (in CDCl₃)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.5-7.8 | m | Aromatic-H |

| ¹³C | ~168 | s | C=O |

| ¹³C | ~132, ~129 | s | Aromatic-C |

| ¹³C | ~52 | m | -CD₃ |

Summary of Quantitative Data

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

Table 3: Quantitative Data Summary

| Parameter | Value |

| Synthesis | |

| Theoretical Yield | 20.02 g (based on 0.1 mol phthalic anhydride) |

| Expected Practical Yield | 70-85% |

| Physical Properties | |

| Molecular Weight | 200.22 g/mol [2] |

| Isotopic Purity | >98 atom % D[2] |

| Analytical Data | |

| GC-MS (EI) m/z | M+ at 200 |

| ¹H NMR (CDCl₃) | Aromatic protons at 7.5-7.8 ppm |

| ¹³C NMR (CDCl₃) | Carbonyl at ~168 ppm, Aromatic at ~132, ~129 ppm, Methyl at ~52 ppm |

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the synthesis workflow and the reaction mechanism.

References

Dimethyl phthalate-d6 CAS number and molecular weight

An in-depth guide to the core physicochemical properties of Dimethyl phthalate-d6, tailored for researchers, scientists, and professionals in drug development. This document provides essential data in a clear, structured format.

Core Physicochemical Data

This compound is the deuterated form of Dimethyl phthalate (B1215562).[1] It is a compound of interest in various research applications, particularly as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS. The incorporation of stable heavy isotopes, such as deuterium, can be valuable for tracer studies in drug development.[2]

Below is a summary of the key quantitative data for this compound.

| Property | Value |

| CAS Number | 85448-30-2[1][3] |

| Molecular Weight | 200.22 g/mol [1][2] |

| Molecular Formula | C₁₀H₄D₆O₄[1] |

| Isotopic Purity | 98-99 atom % D[4] |

| Appearance | Colorless oily liquid or solid at room temperature[1][5] |

| Density | 1.214 g/mL at 25°C[1] |

| Boiling Point | 282°C[1] |

| Melting Point | 2°C[1] |

| Flash Point | 146°C |

Logical Relationship Diagram

The following diagram illustrates the relationship between this compound and its non-deuterated counterpart, highlighting its primary application as a standard.

References

- 1. This compound (dimethyl phthalate d6) | Isotope-Labeled Compounds | 85448-30-2 | Invivochem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. DIMETHYL-D6 PHTHALATE | 85448-30-2 [amp.chemicalbook.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. Dimethyl phthalate - Wikipedia [en.wikipedia.org]

A Technical Guide to High-Purity Dimethyl Phthalate-d6 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on high-purity Dimethyl phthalate-d6 (DMP-d6), a deuterated internal standard crucial for a wide range of analytical applications in research and drug development. This guide covers its commercial availability, synthesis, and rigorous quality control methodologies.

Introduction to this compound

This compound (CAS No. 85448-30-2) is the isotopically labeled analog of Dimethyl phthalate (B1215562) (DMP), where the six hydrogen atoms of the two methyl groups are replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Its primary application lies in isotope dilution methods, where a known amount of the deuterated standard is added to a sample, enabling precise and accurate quantification of the unlabeled analyte by correcting for variations in sample preparation and instrument response.

Commercial Availability and Specifications

High-purity this compound is available from several reputable commercial suppliers. The products are typically characterized by high isotopic and chemical purity, ensuring reliable and reproducible results in sensitive analytical methods. Below is a summary of offerings from prominent vendors.

| Supplier | Product Number | Isotopic Purity (atom % D) | Chemical Purity | Available Quantities |

| Sigma-Aldrich | 484045 | 98 | ≥98% (GC) | Custom packaging available |

| MedChemExpress | HY-N7106S1 | Not specified | ≥98% | 1 mg, 5 mg, 10 mg |

| CDN Isotopes | D-2413 | 99 | Not specified | 100 mg, 500 mg |

| LGC Standards (TRC) | D464972 | Not specified | >95% (HPLC) | 2.5 mg, 25 mg, 50 mg[2] |

| Cambridge Isotope Laboratories, Inc. | DLM-11055 | 98% | Not specified | 100 µg/mL in methanol (B129727) (1.2 mL)[3] |

Synthesis of High-Purity this compound

The synthesis of this compound is typically achieved through the esterification of phthalic anhydride (B1165640) with deuterated methanol (Methanol-d4 or CD3OD). This reaction is often catalyzed by a strong acid.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound.

Materials:

-

Phthalic anhydride (1 equivalent)

-

Methanol-d4 (CD3OD, >99.5 atom % D) (2.5 equivalents)

-

Concentrated sulfuric acid (catalytic amount)

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phthalic anhydride and Methanol-d4.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation to yield high-purity this compound as a colorless oil.

Quality Control and Analytical Methodology

Rigorous quality control is essential to ensure the high purity and isotopic enrichment of this compound. The primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quality Control Workflow

Caption: Quality control workflow for this compound.

Experimental Protocol: GC-MS Analysis for Purity and Isotopic Enrichment

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

GC Conditions:

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (splitless injection).

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp to 280 °C at 20 °C/min.

-

Hold at 280 °C for 5 minutes.

-

MS Conditions:

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Mode: Full scan for purity assessment and selected ion monitoring (SIM) for isotopic enrichment.

Data Analysis:

-

Chemical Purity: Determined by integrating the peak area of this compound and expressing it as a percentage of the total peak areas in the chromatogram.

-

Isotopic Enrichment: Calculated by comparing the ion intensities of the molecular ion of the deuterated compound (m/z 200) and any unlabeled counterpart (m/z 194).

Experimental Protocol: NMR Spectroscopy for Structural Confirmation and Purity

Instrumentation:

-

NMR Spectrometer (400 MHz or higher).

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6).[4]

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing if required.[4]

NMR Parameters (¹H NMR):

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation of nuclei for quantitative analysis.

-

Spectral Width: 0-10 ppm.

NMR Parameters (¹³C NMR):

-

Pulse Program: Standard proton-decoupled sequence.

-

Number of Scans: 1024 or more for sufficient signal-to-noise.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-200 ppm.

Data Analysis:

-

Structural Confirmation: The absence of a significant signal around 3.9 ppm in the ¹H NMR spectrum confirms the high deuteration of the methyl groups. The aromatic proton signals should be observed in the range of 7.5-7.8 ppm.

-

Chemical Purity: Can be determined by quantitative NMR (qNMR) by integrating the signals of the analyte relative to a certified internal standard of known concentration.[5]

Applications in Research and Drug Development

High-purity this compound serves as a critical tool in various applications:

-

Pharmacokinetic (PK) Studies: Used as an internal standard to accurately quantify drug concentrations in biological matrices such as plasma, urine, and tissues.

-

Metabolism Studies: Enables the precise measurement of drug metabolites in in vitro and in vivo experiments.

-

Bioavailability and Bioequivalence Studies: Essential for comparing different drug formulations.

-

Environmental Analysis: Used as an internal standard for the quantification of phthalate plasticizers in environmental samples.

-

Food Safety Testing: Employed for the accurate determination of phthalate migration from packaging materials into food products.

Conclusion

High-purity this compound is an indispensable internal standard for researchers and scientists in drug development and analytical chemistry. Its commercial availability from specialized suppliers, coupled with well-defined synthesis and rigorous quality control protocols, ensures its reliability for sensitive and accurate quantitative analyses. The detailed methodologies provided in this guide offer a comprehensive resource for the effective utilization of this critical analytical tool.

References

A Comprehensive Technical Guide to the Safe Handling of Dimethyl Phthalate-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and properties of Dimethyl phthalate-d6 (DMP-d6). Designed for laboratory personnel, this document consolidates critical data and outlines best practices to ensure safe and effective use in a research environment.

Chemical and Physical Properties

This compound is the deuterated form of Dimethyl phthalate (B1215562) (DMP), commonly used as an internal standard in quantitative analysis.[1] Its physical and chemical properties are largely identical to its non-deuterated counterpart, with the key difference being the isotopic labeling.

| Property | Value |

| Chemical Formula | C₁₀D₆H₄O₄ |

| CAS Number | 85448-30-2[2] |

| Molecular Weight | 200.22 g/mol |

| Appearance | Colorless, oily liquid[3] |

| Odor | Slight aromatic odor[3] |

| Melting Point | 2 °C (35.6 °F)[4][5] |

| Boiling Point | 282 °C (539.6 °F)[4][5] |

| Density | 1.19 g/cm³[3] |

| Solubility in Water | Very slightly soluble[3] |

| Vapor Pressure | 0.002 mmHg @ 20°C[3] |

| Flash Point | 146 °C (294.8 °F) - Closed Cup[3] |

| Autoignition Temperature | 490 °C (914 °F)[3] |

Toxicological Data

The toxicity profile of this compound is considered analogous to that of Dimethyl phthalate. Acute exposure may cause irritation to the eyes, skin, and respiratory tract.[6]

| Metric | Value | Species | Route |

| LD50 | 6900 mg/kg | Rat | Oral[3] |

| LD50 | 14000 mg/kg | Mouse | Oral[3] |

| LD50 | 5200 mg/kg | Rabbit | Oral[3] |

| LD50 | >12000 mg/kg | Rabbit | Dermal[3] |

Chronic Effects: Prolonged or repeated exposure may cause damage to the nervous system.[3]

Safety and Handling

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure.

| PPE | Specification |

| Eye Protection | Chemical safety goggles or face shield. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |

| Body Protection | Laboratory coat. |

| Respiratory Protection | Not typically required with adequate ventilation. In case of insufficient ventilation, use a suitable respirator. |

Storage and Incompatibilities

Proper storage is essential to maintain the integrity of this compound and to prevent hazardous reactions.

| Condition | Recommendation |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container.[3] |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[3] |

| Hazardous Decomposition | Carbon oxides (CO, CO₂) upon combustion.[3] |

Experimental Protocols

General Handling and Use as an Internal Standard

This compound is frequently used as an internal standard in chromatographic methods such as GC-MS and LC-MS/MS for the quantification of phthalates in various matrices.

Objective: To outline a standard procedure for the preparation and use of this compound as an internal standard.

Materials:

-

This compound

-

Appropriate solvent (e.g., methanol, hexane)

-

Volumetric flasks

-

Micropipettes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh a precise amount of this compound.

-

Dissolve the weighed compound in a suitable solvent in a volumetric flask to achieve a known concentration (e.g., 1 mg/mL).

-

Ensure the compound is completely dissolved, using a vortex mixer if necessary.

-

-

Working Standard Preparation:

-

Perform serial dilutions of the stock solution to prepare working standards at the desired concentrations for creating a calibration curve.

-

-

Sample Spiking:

-

Add a known volume of the this compound working solution to each sample and calibration standard. This process is known as "spiking."

-

The final concentration of the internal standard should be consistent across all samples and standards.

-

-

Sample Extraction and Analysis:

-

Proceed with the sample extraction method appropriate for the matrix being analyzed (e.g., liquid-liquid extraction, solid-phase extraction).

-

Analyze the extracted samples using GC-MS or LC-MS/MS.

-

Quantify the target analytes by comparing the ratio of their peak areas to the peak area of the this compound internal standard against the calibration curve.

-

Visualized Workflows

Standard Handling Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Spill Response Decision Tree

This diagram provides a decision-making framework for responding to a this compound spill in a laboratory.

First Aid Measures

In the event of exposure to this compound, follow these first aid guidelines:

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3] |

| Skin Contact | In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists. |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |

| Ingestion | If swallowed, do NOT induce vomiting. Get medical aid.[5] |

Fire Fighting Measures

This compound is a combustible liquid.

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6] |

| Unsuitable Extinguishing Media | Do not use a solid water stream as it may scatter and spread fire. |

| Specific Hazards | Emits toxic fumes under fire conditions.[2] |

| Protective Equipment | Wear a self-contained breathing apparatus and full protective gear.[6] |

Accidental Release Measures

For detailed guidance, refer to the Spill Response Decision Tree in section 5.2.

Small Spills:

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).[6]

-

Place the absorbed material into a suitable, labeled container for disposal.[6]

-

Clean the spill area with soap and water.

Large Spills:

-

Evacuate the area immediately.

-

Notify your supervisor and the institutional Environmental Health and Safety (EHS) office.

-

Only trained personnel should attempt to clean up a large spill.

By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can safely handle this compound and minimize risks in the laboratory. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before working with any chemical.

References

The Sentinel Molecule: A Technical Guide to Dimethyl Phthalate-d6 in Environmental Analysis

An in-depth guide for researchers, scientists, and drug development professionals on the critical role of Dimethyl phthalate-d6 in the precise quantification of environmental contaminants.

In the field of environmental science, the accurate detection and quantification of pollutants are paramount for assessing environmental impact and ensuring public safety. Among the myriad of chemical compounds monitored, phthalates, a class of plasticizers, are of significant concern due to their widespread use and potential endocrine-disrupting properties. Dimethyl phthalate (B1215562) (DMP), a common member of this family, is frequently found in various environmental matrices, including water, soil, and air. The analytical challenge of accurately measuring DMP levels is compounded by sample matrix effects and variations inherent in analytical procedures. This technical guide explores the application of this compound (DMP-d6) as an internal standard, a cornerstone technique for achieving reliable and accurate quantification of DMP in environmental samples.

The Power of Isotope Dilution: Why this compound is Indispensable

This compound is a deuterated form of DMP, meaning that the six hydrogen atoms on its two methyl groups have been replaced with deuterium (B1214612) atoms. This isotopic labeling makes it an ideal internal standard for analysis by mass spectrometry (MS), particularly in conjunction with gas chromatography (GC-MS) or liquid chromatography (LC-MS).[1][2] The principle behind its use lies in the technique of isotope dilution mass spectrometry.

Stable isotope-labeled internal standards are considered the gold standard in quantitative analysis.[2] Because DMP-d6 is chemically and physically almost identical to the native DMP, it behaves similarly during sample extraction, cleanup, and chromatographic analysis.[2] Any loss of analyte during sample preparation or fluctuations in instrument response will affect both the native DMP and the deuterated standard to the same extent. By adding a known amount of DMP-d6 to the sample at the beginning of the analytical process, the ratio of the native analyte to the internal standard can be used to accurately calculate the concentration of the native DMP, effectively correcting for any analytical variations. This approach significantly enhances the precision, accuracy, and reliability of the analytical results.

Quantitative Data at a Glance

The use of DMP-d6 as an internal standard leads to demonstrable improvements in key analytical performance metrics. The following tables summarize typical quantitative data for the analysis of Dimethyl Phthalate in environmental samples, highlighting the advantages of employing an isotope dilution approach.

Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ) for Dimethyl Phthalate (DMP) in Water Samples

| Analytical Method | Matrix | Internal Standard | MDL (µg/L) | LOQ (µg/L) | Reference |

| LC-GC-MS | Wastewater Leachate | Not specified | 1.4 | - | [3][4] |

| SPE/LC-UV | Drinking Water | Not specified | 0.7 | 2.5 | [5] |

| ic-ELISA | Environmental Water | Not specified | 0.01 ng/mL | 0.02 ng/mL | [6] |

Table 2: Recovery Rates of Phthalates in Spiked Environmental Samples

| Analyte | Matrix | Spiking Level | Recovery (%) | Analytical Method | Reference |

| Phthalate Esters | Drinking Water | 20 mg/L | 98.2 - 110.0 | SPE-GC | [7] |

| Phthalate Esters | River, Lake, Rain Water | Not specified | 90.6 - 105.5 | ic-ELISA | [6] |

| Phthalate Esters | Soil | 0.1 and 0.5 µg/g | 84 - 115 | MAE-HPLC | [8] |

| Phthalate Esters | Soil | Not specified | 70.00 - 117.90 | QuEChERS-GC-MS | [9] |

| Phthalate Esters | Water and Beverages | Not specified | 97.93 - 100.56 | SPE-LC | [10] |

Experimental Protocols: A Step-by-Step Guide

The following is a generalized experimental protocol for the determination of Dimethyl Phthalate in soil samples using this compound as an internal standard, based on methodologies outlined in U.S. Environmental Protection Agency (EPA) methods, such as SW-846 Method 8270D, and other relevant literature.[1][11][12][13]

1. Sample Preparation and Extraction

-

Objective: To extract Dimethyl Phthalate and the internal standard from the soil matrix.

-

Materials:

-

Soil sample (e.g., 10-30 g)

-

Anhydrous sodium sulfate (B86663)

-

This compound internal standard spiking solution (in a suitable solvent like acetone)

-

Extraction solvent (e.g., 1:1 mixture of acetone (B3395972) and hexane (B92381) or dichloromethane)

-

Ultrasonic bath or shaker

-

Centrifuge and centrifuge tubes

-

Concentration apparatus (e.g., rotary evaporator or nitrogen evaporator)

-

-

Procedure:

-

Weigh a homogenized subsample of the soil into a beaker.

-

Add a known amount of anhydrous sodium sulfate to dry the sample and mix thoroughly.

-

Spike the sample with a precise volume of the this compound internal standard solution.

-

Add the extraction solvent to the sample.

-

Extract the sample using ultrasonication for a specified period (e.g., 15-30 minutes) or by shaking.

-

Centrifuge the sample to separate the solvent extract from the solid particles.

-

Carefully decant the supernatant (the solvent extract) into a clean flask.

-

Repeat the extraction process (steps 4-7) two more times with fresh solvent, combining the extracts.

-

Concentrate the combined extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

-

2. Extract Cleanup (if necessary)

-

Objective: To remove interfering compounds from the extract that may affect the GC-MS analysis.

-

Materials:

-

Solid-phase extraction (SPE) cartridges (e.g., Florisil or silica (B1680970) gel)

-

Elution solvents (e.g., hexane, ethyl acetate)

-

-

Procedure:

-

Condition the SPE cartridge with the appropriate solvents as per the manufacturer's instructions.

-

Load the concentrated extract onto the SPE cartridge.

-

Wash the cartridge with a non-polar solvent (e.g., hexane) to remove non-polar interferences.

-

Elute the target analytes (DMP and DMP-d6) with a more polar solvent or solvent mixture (e.g., hexane:ethyl acetate).

-

Collect the eluate and concentrate it to the final volume required for GC-MS analysis (e.g., 1 mL).

-

3. GC-MS Analysis

-

Objective: To separate, identify, and quantify Dimethyl Phthalate and this compound.

-

Instrumentation:

-

Gas chromatograph with a mass selective detector (GC-MS)

-

Capillary column suitable for semi-volatile organic compounds (e.g., HP-5MS or equivalent)

-

Autosampler

-

-

Typical GC-MS Conditions:

-

Injector Temperature: 250-280 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate

-

Oven Temperature Program:

-

Initial temperature: e.g., 60-80 °C, hold for 1-2 minutes

-

Ramp: e.g., 10-20 °C/minute to a final temperature of 280-300 °C

-

Hold at final temperature for 5-10 minutes

-

-

MS Transfer Line Temperature: 280-300 °C

-

Ion Source Temperature: 230-250 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.

-

Ions for DMP: m/z 163 (quantification), 194 (confirmation)

-

Ions for DMP-d6: m/z 167 (quantification), 200 (confirmation)

-

-

4. Data Analysis and Quantification

-

Objective: To calculate the concentration of Dimethyl Phthalate in the original sample.

-

Procedure:

-

Generate a calibration curve using a series of standards containing known concentrations of native DMP and a constant concentration of DMP-d6.

-

For each standard and sample, determine the peak areas for the quantification ions of DMP and DMP-d6.

-

Calculate the response factor (RF) for DMP relative to DMP-d6 for each calibration standard.

-

Plot the ratio of the peak area of DMP to the peak area of DMP-d6 against the concentration of DMP to create a calibration curve.

-

For the environmental samples, calculate the concentration of DMP using the response factor from the calibration curve and the known concentration of the DMP-d6 internal standard.

-

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical process and the key relationships involved in the application of this compound.

Caption: Experimental workflow for DMP analysis using DMP-d6.

Caption: Logical relationship of isotope dilution using DMP-d6.

Conclusion

The use of this compound as an internal standard in isotope dilution mass spectrometry represents a robust and reliable strategy for the accurate quantification of Dimethyl Phthalate in complex environmental matrices. Its ability to compensate for variations in sample preparation and instrumental analysis leads to superior data quality, which is essential for meaningful environmental monitoring and risk assessment. The detailed protocols and understanding of the underlying principles provided in this guide are intended to empower researchers and analytical scientists in their efforts to generate high-quality data for the protection of our environment and public health.

References

- 1. pubs.usgs.gov [pubs.usgs.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. New analytical method for determination of phthalates in wastewater by on line lc-gc-ms using the totad interface and fraction collector [ri.conicet.gov.ar]

- 5. Determination of phthalates in bottled water by automated on-line solid phase extraction coupled to liquid chromatography with uv detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of dimethyl phthalate in environment water samples by a highly sensitive indirect competitive ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Determination of phthalate esters in soil samples by microwave assisted extraction and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 12. floridadep.gov [floridadep.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of Phthalates in Environmental and Consumer Products using Dimethyl Phthalate-d6 as an Internal Standard by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalate (B1215562) esters are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility, durability, and transparency of plastics, particularly polyvinyl chloride (PVC). They are found in a vast array of consumer and industrial products, including food packaging, medical devices, toys, and building materials. Due to their ubiquitous presence and potential endocrine-disrupting properties, the accurate and reliable quantification of phthalates in various matrices is of significant importance for environmental monitoring, food safety, and human health risk assessment.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and commonly employed analytical technique for the determination of phthalates. The use of an internal standard is crucial for achieving high accuracy and precision in quantitative GC-MS analysis by correcting for variations in sample preparation, injection volume, and instrument response. Dimethyl phthalate-d6 (DMP-d6), a deuterated analog of dimethyl phthalate, is an excellent internal standard for this application due to its chemical similarity to the target analytes and its distinct mass-to-charge ratio, which prevents interference with the non-labeled phthalates.

This application note provides a detailed protocol for the quantitative analysis of common phthalates in various matrices using DMP-d6 as an internal standard with GC-MS in Selected Ion Monitoring (SIM) mode.

Principle of the Internal Standard Method

The internal standard method involves adding a known amount of a compound (the internal standard, IS) to every sample, standard, and blank. The IS should be a substance that is chemically similar to the analyte(s) of interest but is not naturally present in the samples. DMP-d6 is an ideal internal standard for phthalate analysis as it co-elutes or elutes close to the target phthalates and exhibits similar behavior during extraction and analysis.

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to determine the concentration of the analyte from a calibration curve constructed by plotting the peak area ratio (Analyte Area / IS Area) against the concentration of the analyte for a series of calibration standards containing a constant concentration of the internal standard. This approach effectively compensates for potential losses during sample workup and inconsistencies in GC injection.

Experimental Protocols

Reagents and Materials

-

Solvents: HPLC-grade or pesticide-residue grade n-hexane, acetone (B3395972), and dichloromethane (B109758).

-

Phthalate Standards: Analytical standards of target phthalates (e.g., Dimethyl phthalate (DMP), Diethyl phthalate (DEP), Dibutyl phthalate (DBP), Benzyl butyl phthalate (BBP), Di(2-ethylhexyl) phthalate (DEHP), and Di-n-octyl phthalate (DNOP)).

-

Internal Standard: this compound (DMP-d6), analytical standard.

-

Glassware: All glassware should be scrupulously cleaned to avoid phthalate contamination. It is recommended to heat non-volumetric glassware in a muffle furnace at 400°C for at least 2 hours and rinse with acetone and n-hexane before use. Avoid the use of plastic containers, pipettes, or other labware that may leach phthalates.

Preparation of Standard Solutions

-

Phthalate Stock Solution (1000 µg/mL): Accurately weigh 100 mg of each target phthalate standard into a 100 mL volumetric flask and dissolve in n-hexane.

-

DMP-d6 Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of DMP-d6 into a 100 mL volumetric flask and dissolve in n-hexane.

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the phthalate stock solution to achieve a concentration range relevant to the expected sample concentrations (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

-

Internal Standard Spiking Solution (10 µg/mL): Dilute the DMP-d6 stock solution with n-hexane.

Sample Preparation

The following are example protocols for different matrices. The exact procedure should be optimized and validated for each specific matrix.

A. Water Samples (Liquid-Liquid Extraction)

-

Measure 100 mL of the water sample into a glass separatory funnel.

-

Spike the sample with 100 µL of the 10 µg/mL DMP-d6 internal standard spiking solution to achieve a final concentration of 10 ng/mL.

-

Add 30 mL of dichloromethane to the separatory funnel.

-

Shake vigorously for 2 minutes, periodically venting the pressure.

-

Allow the layers to separate and drain the organic (bottom) layer into a clean glass flask.

-

Repeat the extraction with a fresh 30 mL portion of dichloromethane and combine the organic extracts.

-

Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

-

Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

-

Transfer the final extract to a GC vial for analysis.

B. Solid Samples (e.g., Polymer, Soil) (Sonication-Assisted Extraction)

-

Weigh 1 g of the homogenized solid sample into a glass centrifuge tube.

-

Spike the sample with 100 µL of the 10 µg/mL DMP-d6 internal standard spiking solution.

-

Add 10 mL of a 1:1 (v/v) mixture of acetone and n-hexane.

-

Vortex for 30 seconds and then place in an ultrasonic bath for 15 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean glass tube.

-

Repeat the extraction with a fresh 10 mL portion of the solvent mixture.

-

Combine the extracts and concentrate to 1 mL under a gentle stream of nitrogen.

-

Transfer the final extract to a GC vial for analysis.

GC-MS Analysis

The following are typical GC-MS parameters for phthalate analysis. These should be optimized for the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 280°C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Oven Program | Initial temperature 60°C, hold for 1 min; ramp to 220°C at 20°C/min; ramp to 300°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Transfer Line Temp. | 280°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Data Presentation

Table 1: Selected Ion Monitoring (SIM) Parameters for Target Phthalates and DMP-d6

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Dimethyl phthalate (DMP) | 163 | 194 | 77 |

| This compound (DMP-d6) | 167 | 198 | 80 |

| Diethyl phthalate (DEP) | 149 | 177 | 222 |

| Dibutyl phthalate (DBP) | 149 | 223 | 104 |

| Benzyl butyl phthalate (BBP) | 149 | 91 | 206 |

| Di(2-ethylhexyl) phthalate (DEHP) | 149 | 167 | 279 |

| Di-n-octyl phthalate (DNOP) | 149 | 279 | 167 |

Note: The primary quantifying ion for most phthalates is m/z 149, which corresponds to the protonated phthalic anhydride (B1165640) fragment. DMP and DMP-d6 have distinct primary ions.

Table 2: Illustrative Method Performance Data

The following table presents typical performance data for the quantitative analysis of selected phthalates using DMP-d6 as an internal standard. This data is for illustrative purposes and actual performance may vary depending on the matrix and instrumentation.

| Analyte | Linearity Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |

| DMP | 1 - 100 | >0.995 | 0.3 | 1.0 | 95 - 105 |

| DEP | 1 - 100 | >0.995 | 0.4 | 1.2 | 92 - 108 |

| DBP | 1 - 100 | >0.994 | 0.5 | 1.5 | 90 - 110 |

| BBP | 2 - 200 | >0.992 | 0.8 | 2.5 | 88 - 112 |

| DEHP | 5 - 500 | >0.990 | 1.5 | 5.0 | 85 - 115 |

LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimated based on a signal-to-noise ratio of 3 and 10, respectively. Recovery is typically assessed by spiking blank matrix samples at low, medium, and high concentration levels.

Mandatory Visualizations

Caption: Experimental workflow for phthalate analysis using DMP-d6 internal standard.

Caption: Logical relationship for internal standard quantification.

Application Note: Quantification of Phthalates using LC-MS/MS with Dimethyl phthalate-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalates are a class of synthetic chemicals widely used as plasticizers in various consumer products, leading to ubiquitous human exposure. Due to their potential endocrine-disrupting properties, sensitive and accurate quantification of phthalates in diverse matrices is crucial for toxicological and environmental monitoring.[1] This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of several common phthalates. The use of a stable isotope-labeled internal standard, Dimethyl phthalate-d6 (DMP-d6), ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.[2] The described protocol is suitable for high-throughput analysis in research and drug development settings.

Introduction

Phthalate (B1215562) esters are esters of phthalic acid and are primarily used to enhance the flexibility, durability, and transparency of plastics.[3][4] They are not chemically bound to the polymer matrix and can leach into the environment, food, and beverages, leading to widespread human exposure.[1][4] Concerns over the potential adverse health effects of phthalates, including endocrine disruption and reproductive toxicity, have led to regulations restricting their use in certain products.[1][3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the analytical technique of choice for measuring phthalates and their metabolites due to its high sensitivity, selectivity, and applicability to complex matrices with minimal sample preparation.[2][5] The inclusion of a stable isotope-labeled internal standard is critical for reliable quantification, as it compensates for variations in instrument response and sample preparation recovery.[2] this compound (DMP-d6) is a suitable internal standard for the quantification of various phthalate esters.[6] This document provides a detailed protocol for the analysis of phthalates using LC-MS/MS with DMP-d6.

Experimental Protocol

Materials and Reagents

-

Standards: Dimethyl phthalate (DMP), Diethyl phthalate (DEP), Dibutyl phthalate (DBP), Benzyl butyl phthalate (BBP), Di(2-ethylhexyl) phthalate (DEHP), and other phthalates of interest.

-

Internal Standard: this compound (DMP-d6).

-

Solvents: LC-MS grade methanol (B129727), acetonitrile, and water.

-

Mobile Phase Additive: Ammonium (B1175870) acetate (B1210297) or formic acid.

-

Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., C18) may be required for complex matrices.

Note on Contamination Control: Phthalates are common laboratory contaminants. To avoid background interference, use glassware exclusively, rinse all glassware thoroughly with methanol, and test all solvents and reagents for phthalate contamination.[7]

Standard and Sample Preparation

2.1. Standard Stock Solutions Prepare individual stock solutions of each phthalate and DMP-d6 in methanol at a concentration of 1 mg/mL.

2.2. Working Standard Solutions Prepare a mixed working standard solution containing all target phthalates by diluting the stock solutions in methanol. A typical concentration for the working standard is 10 µg/mL.

2.3. Internal Standard Spiking Solution Prepare a working solution of DMP-d6 in methanol at a concentration of 1 µg/mL.

2.4. Calibration Curve Standards Prepare a series of calibration standards by spiking appropriate volumes of the mixed phthalate working standard solution into a clean matrix (e.g., phthalate-free water or a representative blank matrix). Add a constant amount of the DMP-d6 internal standard spiking solution to each calibration standard. A typical calibration range is 1 to 100 ng/mL.

2.5. Sample Preparation The following is a general protocol for a liquid sample (e.g., beverage, urine). This may need to be optimized for different matrices.

-

To 1 mL of the sample, add a known amount of the DMP-d6 internal standard spiking solution.

-

For complex matrices like urine, a clean-up step using SPE may be necessary.

-

For simpler matrices, a "dilute-and-shoot" approach may be sufficient. Dilute the sample 1:1 with water or methanol.

-

Vortex the sample and centrifuge to pellet any precipitates.

-

Transfer the supernatant to an LC vial for analysis.

LC-MS/MS Method

3.1. Liquid Chromatography Conditions

| Parameter | Condition |

| System | UHPLC or HPLC system |

| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm) |

| Mobile Phase A | Water with 10 mM ammonium acetate |

| Mobile Phase B | Methanol with 10 mM ammonium acetate |

| Gradient | Start at 40% B, increase to 99% B over 8 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

3.2. Mass Spectrometry Conditions

| Parameter | Condition |

| System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 0.5 - 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Gas | Nitrogen |

| Desolvation Temp. | 500 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Data Analysis

Quantification is performed by calculating the peak area ratio of the target analyte to the internal standard (DMP-d6) and plotting this ratio against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used for the calibration curve.

Quantitative Data Summary

The following tables provide an overview of typical MRM transitions and expected method performance for selected phthalates. These values may vary depending on the specific instrument and matrix.

Table 1: Optimized MRM Transitions for Phthalates and Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Dimethyl phthalate (DMP) | 195 | 163 | 133 |

| This compound (DMP-d6) | 201 | 163 | 133 |

| Diethyl phthalate (DEP) | 223 | 177 | 149 |

| Dibutyl phthalate (DBP) | 279 | 149 | 205 |

| Benzyl butyl phthalate (BBP) | 313 | 149 | 205 |

| Di(2-ethylhexyl) phthalate (DEHP) | 391 | 149 | 167 |

| Di-n-octyl phthalate (DNOP) | 391 | 149 | 261 |

Note: The fragmentation of DMP-d6 is predicted based on the fragmentation of DMP. The loss of a deuterated methanol group (CD3OH) would result in the m/z 163 fragment. This should be confirmed experimentally.

Table 2: Typical Method Performance Data

| Analyte | Linearity Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |

| DMP | 1 - 100 | > 0.99 | 0.1 | 0.3 |

| DEP | 1 - 100 | > 0.99 | 0.1 | 0.3 |

| DBP | 1 - 100 | > 0.99 | 0.2 | 0.6 |

| BBP | 1 - 100 | > 0.99 | 0.2 | 0.6 |

| DEHP | 2 - 200 | > 0.99 | 0.5 | 1.5 |

Data compiled from various sources and represent typical performance.[1][3][7]

Visualizations

Experimental Workflow Diagram

Caption: Workflow for phthalate quantification using LC-MS/MS.

Conclusion

This application note details a reliable and sensitive LC-MS/MS method for the quantification of common phthalates in various samples. The protocol, which utilizes this compound as an internal standard, provides a robust framework for researchers and scientists in environmental monitoring and drug development. The simple sample preparation and rapid analysis time make this method well-suited for high-throughput applications. Proper contamination control is paramount for achieving accurate and precise results at low detection levels.

References

Quantitative NMR (qNMR) Analysis Using Dimethyl Phthalate-d6 as an Internal Standard: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity and concentration of chemical substances.[1][2] Unlike chromatographic techniques, qNMR does not typically require a reference standard of the analyte itself.[2][3] The principle of qNMR lies in the direct proportionality between the integral of a resonance signal and the number of nuclei contributing to that signal.[1][4] By comparing the integral of an analyte's signal to that of a certified internal standard of known concentration, the absolute quantity of the analyte can be precisely determined.[5][6]

This document provides detailed application notes and protocols for conducting qNMR analysis using Dimethyl phthalate-d6 (DMP-d6) as an internal standard. DMP-d6 is a suitable internal standard due to its chemical stability, simple proton NMR spectrum, and the deuteration of its phthalate (B1215562) ring, which minimizes potential signal overlap with many analytes.[7] These guidelines are intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and other organic molecules.

Key Advantages of qNMR

-

Primary Analytical Method: qNMR is recognized as a primary ratio method of measurement, capable of providing SI-traceable results.[8][9]

-

No Need for Identical Reference Standards: Quantification can be achieved using a certified internal standard that is structurally different from the analyte.[2]

-

High Accuracy and Precision: When performed correctly, qNMR offers excellent accuracy and precision.[10][11]

-

Structural Information: In addition to quantitative data, the NMR spectrum provides valuable structural information about the analyte and any impurities present.[5]

-

Non-Destructive: The sample can be recovered after analysis.[5]

-

Rapid Method Development: qNMR methods are often faster to develop compared to chromatographic techniques.[5]

Selection of this compound as an Internal Standard

The ideal internal standard for qNMR should possess several key characteristics:

-

High Purity (>99.5%)[5]

-

Chemical Stability[5]

-

A simple NMR spectrum with at least one signal that is well-resolved from analyte and solvent signals.[5][12]

-

Good solubility in the chosen deuterated solvent.[13]

-

Non-reactivity with the analyte.

This compound is the deuterium-labeled version of Dimethyl phthalate and is often used as an internal standard in quantitative analysis.[7] Its key features making it a suitable qNMR standard include:

-

Simplified Spectrum: The deuteration of the aromatic ring means the 1H NMR spectrum will primarily show a singlet for the two methyl groups, reducing the chance of signal overlap with aromatic protons of the analyte.

-

Chemical Shift: The methyl protons of DMP-d6 resonate in a region that is often clear of other signals.

-

Stability: It is a chemically stable compound.

Experimental Protocols

Materials and Equipment

-

Analyte: The compound to be quantified.

-

Internal Standard (IS): High-purity this compound.

-

Deuterated Solvent: High-purity deuterated solvent (e.g., DMSO-d6, Chloroform-d, Methanol-d4) in which both the analyte and DMP-d6 are fully soluble. The choice of solvent is crucial to ensure that the analyte and IS signals are well-separated.[10][13]

-

NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering uniform excitation pulses.

-

NMR Tubes: High-precision 5 mm NMR tubes.

-

Analytical Balance: With a readability of at least 0.01 mg.[14]

-

Volumetric Glassware: Calibrated volumetric flasks and pipettes.

Sample Preparation Protocol

Accurate sample preparation is critical for obtaining reliable qNMR results.[15]

-

Weighing:

-

Accurately weigh a suitable amount of the this compound internal standard (e.g., 5-10 mg) into a clean, dry vial using a calibrated analytical balance.[5] Record the exact mass.

-

Accurately weigh the analyte into the same vial. The molar ratio of the analyte to the internal standard should ideally be between 0.5 and 2 to ensure comparable signal intensities.[5] Record the exact mass.

-

-

Dissolution:

-

Add a precise volume of the chosen deuterated solvent (e.g., 0.6 mL for a standard 5 mm NMR tube) to the vial containing the weighed analyte and internal standard.

-

Ensure complete dissolution by gentle vortexing or sonication. Visually inspect the solution to confirm that no solid particles remain.[5]

-

-

Transfer to NMR Tube:

-

Carefully transfer the solution into a clean, high-precision 5 mm NMR tube.

-

Cap the NMR tube securely to prevent solvent evaporation.

-

NMR Data Acquisition Protocol

The following are general guidelines for setting up a 1D ¹H NMR experiment for quantification. Specific parameters may need to be optimized for the instrument and sample being analyzed.

-

Pulse Angle: Use a 90° pulse angle to ensure maximum signal intensity.

-

Relaxation Delay (d1): This is a critical parameter. Set the relaxation delay to at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard signals being integrated. This ensures complete relaxation of the nuclei between scans, which is essential for accurate integration. A typical starting value is 30 seconds, but T1 should be measured for new analytes.

-

Acquisition Time (aq): Set a sufficiently long acquisition time to ensure high digital resolution. A typical value is 2-4 seconds.

-

Number of Scans (ns): The number of scans should be sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for <1% integration error) for the signals of interest.[6]

-

Temperature: Maintain a constant and controlled temperature throughout the experiment to avoid shifts in signal positions.

-

Shimming: Perform careful shimming to achieve a narrow and symmetrical peak shape, which is crucial for accurate integration.

Data Processing and Analysis

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio without significantly distorting the peak shape.

-

Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.

-

Integration:

-

Integrate the well-resolved signal of the analyte and the singlet from the methyl protons of this compound.

-

Ensure the integration region covers the entire peak, including any ¹³C satellites if they are not resolved from the main peak.

-

-

Calculation of Purity/Concentration:

The purity of the analyte (P_analyte) can be calculated using the following equation:

Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

Where:

-

I_analyte: Integral of the analyte signal.

-

I_IS: Integral of the this compound signal (methyl protons).

-

N_analyte: Number of protons corresponding to the integrated analyte signal.

-

N_IS: Number of protons for the integrated this compound signal (N_IS = 6 for the two methyl groups).

-

M_analyte: Molar mass of the analyte.

-

M_IS: Molar mass of this compound.

-

m_analyte: Mass of the analyte.

-

m_IS: Mass of the internal standard.

-

P_IS: Purity of the this compound internal standard.

Data Presentation

The quantitative results from qNMR analysis should be summarized in a clear and organized manner.

Table 1: Experimental Parameters for qNMR Analysis

| Parameter | Value |

| Spectrometer Frequency | 500 MHz |

| Solvent | DMSO-d6 |

| Internal Standard | This compound |

| Pulse Angle | 90° |

| Relaxation Delay (d1) | 30 s |

| Acquisition Time (aq) | 4 s |

| Number of Scans (ns) | 32 |

| Temperature | 298 K |

Table 2: Quantitative Analysis of Analyte X using this compound

| Sample ID | Mass Analyte (mg) | Mass IS (mg) | Integral Analyte | Integral IS | Purity of IS (%) | Calculated Purity of Analyte (%) |

| AnalyteX-01 | 10.25 | 5.12 | 1.00 | 1.25 | 99.8 | 98.7 |

| AnalyteX-02 | 10.51 | 5.20 | 1.03 | 1.26 | 99.8 | 98.9 |

| AnalyteX-03 | 10.18 | 5.09 | 0.99 | 1.24 | 99.8 | 98.5 |

| Average | 98.7 | |||||

| RSD (%) | 0.20 |

(Note: The data in Table 2 is hypothetical and for illustrative purposes only.)

Visualization of Workflows

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. emerypharma.com [emerypharma.com]

- 5. benchchem.com [benchchem.com]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. medchemexpress.com [medchemexpress.com]

- 8. usp.org [usp.org]

- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 10. Quantitative NMR spectroscopy in pharmaceutical applications: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. resolvemass.ca [resolvemass.ca]

- 14. jstage.jst.go.jp [jstage.jst.go.jp]

- 15. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]

Application Note: Quantitative Analysis of Plasticizers in Polymers using Dimethyl Phthalate-d6 by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of common plasticizers in polymer matrices using gas chromatography-mass spectrometry (GC-MS) with an isotope dilution technique. The use of Dimethyl phthalate-d6 (DMP-d6) as an internal standard ensures high accuracy and precision by correcting for variations in sample preparation and instrument response. This methodology is critical for quality control, regulatory compliance, and safety assessment of polymeric materials used in consumer products, medical devices, and pharmaceutical packaging.

Introduction

Plasticizers are additives used to increase the flexibility, durability, and longevity of polymeric materials.[1] Phthalate (B1215562) esters are a widely used class of plasticizers, but their potential for migration from the polymer matrix and subsequent human exposure has raised health concerns, as many are considered endocrine disruptors.[2] Consequently, regulatory bodies worldwide have restricted the use of certain phthalates in various products.[2]

Accurate and reliable quantification of plasticizers in polymers is therefore essential. Isotope dilution mass spectrometry is a powerful analytical technique for this purpose.[3] By introducing a known amount of an isotopically labeled internal standard, such as this compound, at the beginning of the sample preparation process, any analyte loss during extraction and analysis can be precisely accounted for. This approach minimizes matrix effects and improves the overall robustness of the method. This document outlines a comprehensive protocol for the extraction and GC-MS analysis of common plasticizers in polymers, utilizing DMP-d6 as an internal standard.

Experimental Workflow Overview

The overall experimental workflow for the analysis of plasticizers in polymers using this compound is depicted below.

Detailed Protocols

Sample Preparation and Extraction

This protocol is based on a sonication-assisted solvent extraction method, which has been shown to be effective for extracting phthalates from polymer matrices.[4]

Materials and Reagents:

-

Polymer sample

-

This compound (DMP-d6) internal standard solution (in a suitable solvent like toluene)

-

Toluene, analytical grade

-

Dichloromethane (B109758), analytical grade

-

Anhydrous sodium sulfate (B86663)

-

Glassware (beakers, flasks, vials) - scrupulously cleaned to avoid phthalate contamination

-

Analytical balance

-

Ultrasonic bath

-

Gel Permeation Chromatography (GPC) system (optional, for cleanup)

Procedure:

-

Sample Comminution: Cut the polymer sample into small pieces (e.g., < 2 mm x 2 mm) to increase the surface area for extraction.

-

Weighing: Accurately weigh approximately 1 to 5 grams of the comminuted polymer sample into a glass beaker.[1]

-

Internal Standard Spiking: Spike the sample with a known amount of this compound internal standard solution. The spiking level should be chosen to be within the calibration range of the instrument.

-

Solvent Addition: Add a suitable volume of extraction solvent. A 1:9 (v/v) mixture of toluene and dichloromethane is a commonly used solvent system.[4]

-

Sonication: Place the beaker in an ultrasonic bath and sonicate for a sufficient time to dissolve the polymer or extract the plasticizers. For some polymers, heating during sonication (e.g., 60 °C) may be necessary to achieve complete dissolution.[4]

-

Filtration and Drying: After extraction, filter the solution to remove any undissolved polymer. Pass the extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Concentration: Concentrate the extract to a smaller volume (e.g., 1-2 mL) using a gentle stream of nitrogen or a rotary evaporator.

-

Cleanup (Optional but Recommended): For complex polymer matrices, a cleanup step using Gel Permeation Chromatography (GPC) can be employed to remove high molecular weight interferences.[4]

-